3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzothiadiazine ring system, which is fused with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with 3,4-dimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzothiadiazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Similar in structure but with a carbonyl group instead of a sulfonyl group.
Thiazoles: Contain a thiazole ring but lack the benzothiadiazine ring system.
Benzothiazoles: Similar core structure but differ in the substitution pattern.
Uniqueness
3-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of both a benzothiadiazine ring and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C15H16N2O4S/c1-20-12-8-7-10(9-13(12)21-2)15-16-11-5-3-4-6-14(11)22(18,19)17-15/h3-9,15-17H,1-2H3 |
InChI Key |
LZOSQMOHFXXLMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2)OC |
Origin of Product |
United States |
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